2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine
Description
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is a heterocyclic compound featuring a fused furopyrrole ring system linked to a pyridin-3-amine moiety. This compound is of interest in medicinal chemistry due to its hybrid heterocyclic framework, which may enhance binding affinity to biological targets such as kinases or GPCRs .
Properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-2-1-3-13-11(10)14-4-8-6-15-7-9(8)5-14/h1-3,8-9H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJJOQFUIERJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, combining elements of furan and pyrrole, which may contribute to its interactions with various biological targets.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 204.27 g/mol
- CAS Number : 2098014-94-7
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural complexity suggests potential interactions with various molecular targets, such as enzymes and receptors, through non-covalent interactions including hydrogen bonding and hydrophobic interactions. Further studies are required to clarify the specific pathways involved in its biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, indicating a potential for development as anticancer agents .
- Anti-inflammatory Effects : The compound’s ability to modulate inflammatory pathways has been noted, although detailed mechanisms remain to be explored. Its structure implies that it could influence inflammatory mediators through receptor interactions.
- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Comparison with Similar Compounds
6-(Hexahydrofuro[3,4-c]Pyridin-5(3H)-yl)Pyridin-3-Amine
Structure: This analog (CAS 2098089-72-4) shares the furo[3,4-c]pyrrolidine core but differs by having a pyridin-3-amine substituent at position 6 instead of position 2. Supplier data suggest its use in nicotinic receptor modulation .
(2R,3S,5R)-2-(2,5-Difluorophenyl)-5-[2-(Methanesulfonyl)-4,6-Dihydropyrrolo[3,4-c]Pyrazol-5(2H)-yl]Oxan-3-Amine
Structure: Replaces the furopyrrole with a pyrrolo[3,4-c]pyrazole core, introducing a sulfonyl group and fluorophenyl substituents. The sulfonyl group improves metabolic stability but may reduce membrane permeability. This compound is noted for kinase inhibition applications .
2-(3-Fluoro-4-Methoxyphenyl)-7-[(3aR,6aS)-5-(2-Hydroxyethyl)Pyrrolo[3,4-c]Pyrrol-2(1H)-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-One
Structure: Features a pyrrolo[3,4-c]pyrrole core fused to a pyridopyrimidinone system, with additional fluorophenyl and hydroxyethyl groups. Implications: The extended π-system and hydroxyl group may enhance water solubility and ATP-binding pocket interactions, making it a candidate for anticancer therapies .
4,5,6,7-Tetrahydro-5-(Phenylmethyl)-1H-Pyrazolo[4,3-c]Pyridin-3-Amine
Structure: Substitutes the furopyrrole with a pyrazolo[4,3-c]pyridine core and a benzyl group. The benzyl group may improve lipophilicity, favoring CNS penetration .
Structural and Functional Analysis Table
Key Research Findings
- Electronic Effects : The furopyrrole core in the target compound offers a balance of electron-rich (furan oxygen) and electron-deficient (pyrrolidine nitrogen) regions, enabling dual interactions with acidic and basic residues in protein binding pockets .
- Solubility Trends : Analogs with sulfonyl or hydroxyl groups (e.g., ) exhibit improved aqueous solubility compared to the parent compound, critical for oral bioavailability.
- Bioactivity : Pyrrolo-pyrazole derivatives (e.g., ) show enhanced kinase inhibitory activity due to their rigid, planar structures, while pyrazolo-pyridines (e.g., ) demonstrate better blood-brain barrier penetration.
Preparation Methods
General Synthetic Approach
The synthesis of fused heterocyclic compounds like 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine typically involves:
- Construction of the fused tetrahydrofuro-pyrrole ring system.
- Introduction or preservation of the pyridin-3-amine functionality.
- Use of domino or multistep cyclization reactions to efficiently build the fused ring system.
Cyclization Strategies for Fused Pyrrole and Furan Rings
The tetrahydro-1H-furo[3,4-c]pyrrole ring can be constructed through intramolecular cyclization reactions involving appropriately functionalized precursors:
- Starting from amino alcohols or amino carbonyl compounds that can be cyclized under acidic or basic conditions to form the furan and pyrrole rings.
- Use of nucleophilic substitution or ring-closure reactions to fuse the furan ring onto the pyrrole nucleus.
Such cyclizations often require:
- Careful control of reaction conditions to favor ring closure.
- Use of dehydrating agents or catalysts to promote cyclization.
While specific detailed procedures for the exact compound are scarce, the general principles of fused heterocycle synthesis apply.
Functionalization of the Pyridin-3-amine Moiety
The pyridin-3-amine group can be introduced or preserved through:
- Starting from 3-aminopyridine derivatives that undergo cyclization with furan and pyrrole precursors.
- Post-cyclization functional group transformations, such as amination reactions or reductive amination, to install the amino group at the 3-position of the pyridine ring.
The stability of the amino group under cyclization conditions must be ensured, often by protecting groups or mild reaction conditions.
Summary of Preparation Methodology
| Step | Description | Typical Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of functionalized pyrrole or furan precursors | Amino alcohols, aldehydes, or carbonyl compounds | Precursors for ring closure |
| 2 | One-pot domino reaction (aldol condensation/aza-addition) | Ammonium acetate, PEG-400, 100 °C, 5 h | Formation of fused pyrrolo-pyridine ring system |
| 3 | Intramolecular cyclization to form tetrahydrofuro-pyrrole ring | Acid/base catalysis or dehydrating agents | Fused tetrahydro-1H-furo[3,4-c]pyrrol ring |
| 4 | Functionalization or preservation of pyridin-3-amine | Amination, reductive amination, or protection strategies | Final target compound |
| 5 | Purification | Extraction, drying, flash chromatography | Pure this compound |
Research Findings and Yields
- The one-pot domino aldol/aza-addition approach provides a high-yield, efficient synthesis pathway for fused heterocycles, with yields ranging from 67% to 90% in related systems.
- The use of green solvents such as PEG-400 enhances the environmental profile of the synthesis.
- No isolation of intermediates is generally required, simplifying the process.
- Reaction monitoring by TLC and LC-MS confirms formation of the desired fused heterocyclic products.
- The reaction mechanism likely involves initial aldol condensation followed by intramolecular nucleophilic aza-addition or possibly 6π-azaelectrocyclization.
Additional Notes
- The exact synthesis of this compound might require adaptation of these general methods to accommodate the specific ring fusion and substitution pattern.
- No direct commercial or literature synthesis protocols for this exact compound were found in the reviewed sources, indicating that the compound might be synthesized via custom-designed routes based on the principles outlined above.
- The compound's CAS number and molecular weight are documented (CAS: 2307552-64-1; MW: 260.76), which can assist in sourcing starting materials or intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolo[3,4-c]pyrrole derivatives typically involves multi-step processes, including condensation reactions and heterocyclic ring formation. For example, outlines a protocol for pyrrolo[2,3-b]pyridine synthesis using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with boronic acids. Adapting this, researchers could employ similar conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O at 90–105°C) to functionalize the pyridine core. Optimization may involve varying temperature, catalyst loading, or solvent polarity to improve yield .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles. demonstrates its application for a related pyrazole derivative, achieving a high data-to-parameter ratio (17.9) and R factor (0.031). For this compound, SC-XRD at low temperatures (e.g., 173 K) would minimize thermal motion artifacts. Complementary techniques like NMR (¹H/¹³C, 2D COSY/HSQC) can confirm proton environments and connectivity .
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
- Methodological Answer : DPP-4 inhibition assays are relevant given structural similarities to Omarigliptin ( ). A fluorometric assay using H-Gly-Pro-AMC substrate can measure enzymatic activity inhibition. For receptor-targeted studies, radioligand binding assays (e.g., with ³H-labeled ligands) or cell-based cAMP assays may be used, depending on hypothesized targets. details a dose-escalation PK/PD study design for DPP-4 inhibitors, which can guide in vitro-in vivo extrapolation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : provides a template for SAR via regioselective functionalization. For example:
- Introduce substituents at the pyridine C2/C3 positions to assess steric/electronic effects.
- Modify the tetrahydrofuro-pyrrolidine moiety (e.g., fluorination, sulfonation) to enhance metabolic stability (see for sulfonyl-group effects).
- Use computational tools (e.g., molecular docking, DFT) to predict binding affinities before synthesizing analogs. Validate with in vitro enzymatic assays .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data?
- Methodological Answer : highlights a randomized, double-blind study design for HSK7653, a DPP-4 inhibitor analog. Key steps include:
- Pharmacokinetic Bridging : Measure plasma exposure (AUC, Cmax) to confirm bioavailability.
- Tissue Distribution Studies : Use LC-MS/MS to assess compound penetration into target organs (e.g., pancreas).
- Metabolite Profiling : Identify active/inactive metabolites via HRMS and NMR (). Adjust dosing regimens or chemical stability (e.g., prodrugs) based on findings .
Q. How can crystallographic data address contradictions in proposed reaction mechanisms?
- Methodological Answer : Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) can be resolved by trapping intermediates or analyzing transition states via SC-XRD (). For example, if a reaction intermediate crystallizes, its structure can confirm whether a six-membered transition state (e.g., chair vs. boat conformation) is favored. Pair with kinetic isotope effects (KIEs) to validate proposed steps .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS guidelines in :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing or reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicology Screening : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays (clastogenicity) early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
